11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride
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Overview
Description
11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-dien-6-one hydrochloride is a complex heterocyclic compound that features a thiophene ring, a diazatricyclic core, and a hydrochloride saltThe presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique electronic properties to the molecule, making it a valuable scaffold for drug development and other scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride typically involves multiple steps, starting with the construction of the thiophene ring and the diazatricyclic core. Common synthetic methods include:
Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester.
Diazatricyclic Core Construction: The diazatricyclic core can be assembled through a series of cyclization reactions, often involving the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Final Coupling and Hydrochloride Formation: The thiophene ring and the diazatricyclic core are then coupled under specific conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives of the diazatricyclic core
Substitution: Functionalized thiophene derivatives
Scientific Research Applications
11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-[(thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Tiquizium Bromide: Another thiophene-containing compound with antispasmodic properties.
Timepidium Bromide: Used as an anticholinergic agent and contains a thiophene ring.
Uniqueness
11-[(Thiophen-3-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one hydrochloride is unique due to its complex diazatricyclic core and the specific arrangement of functional groups, which confer distinct electronic and biological properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
11-(thiophen-3-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.ClH/c19-16-3-1-2-15-14-6-13(9-18(15)16)8-17(10-14)7-12-4-5-20-11-12;/h1-5,11,13-14H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKITZJZDBKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CSC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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